molecular formula C21H29N5O B4059716 N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea

N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea

Cat. No. B4059716
M. Wt: 367.5 g/mol
InChI Key: KHSCZIFCALUXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea is a chemical compound that belongs to the class of urea-based compounds. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Chemical Properties

N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea is involved in the synthesis of complex chemical structures and has been studied for its unique chemical properties. One research avenue explores the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, indicating the potential for generating new classes of compounds through the modification of urea derivatives. This process involves the use of cyclohexyl or benzyl isocyanide, highlighting the flexibility and reactivity of such compounds in creating pseudopeptidic structures (M. Sañudo et al., 2006).

Another study focused on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. The research demonstrates the potential of urea derivatives in medical chemistry, particularly in enhancing conformational flexibility to optimize pharmacological activity (J. Vidaluc et al., 1995).

Molecular Recognition and Binding

The ability of N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea derivatives to act as spacers and binders in molecular recognition has been explored. For instance, tris(2-aminoethyl)amine and its derivatives have been checked as spacers for phosphate receptors, where ureas serve as better binding arms than thioureas. This illustrates the compound's utility in designing receptors with specific binding properties (RaposoCésar et al., 1995).

Supramolecular Chemistry

In the realm of supramolecular chemistry, studies have delved into equipping metallo-supramolecular macrocycles with functional groups using pyridine-substituted urea ligands. These ligands facilitate the self-assembly of macrocycles, demonstrating the compound's role in creating structures with potential applications in catalysis, drug delivery, and materials science (Ralf W. Troff et al., 2012).

Corrosion Inhibition

Additionally, derivatives of N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea have been evaluated for their performance as corrosion inhibitors for mild steel in acidic environments. The studies suggest that these compounds can effectively protect metal surfaces from corrosion, indicating their potential industrial applications in materials science and engineering (B. Mistry et al., 2011).

properties

IUPAC Name

1-cyclohexyl-3-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-26(15-12-18-9-5-6-13-22-18)20-17(8-7-14-23-20)16-24-21(27)25-19-10-3-2-4-11-19/h5-9,13-14,19H,2-4,10-12,15-16H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSCZIFCALUXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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